REACTION_CXSMILES
|
S(=O)(=O)(O)O.O.[F:7][C:8]1[C:17]([F:18])=[C:16]([F:19])[C:15]([F:20])=[C:10]([C:11]([O:13]C)=[O:12])[C:9]=1[C:21]([O:23]C)=[O:22]>C(O)(=O)C>[F:7][C:8]1[C:17]([F:18])=[C:16]([F:19])[C:15]([F:20])=[C:10]([C:11]([OH:13])=[O:12])[C:9]=1[C:21]([OH:23])=[O:22]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(C(=O)OC)=C(C(=C1F)F)F)C(=O)OC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for six hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove acetic acid and water
|
Type
|
ADDITION
|
Details
|
Fresh acetic acid (450 ml) and water (75 ml) were added to the residue
|
Type
|
TEMPERATURE
|
Details
|
refluxing continued overnight (16 hours)
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated again under reduced pressure to a semisolid
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (37%, 150 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture warmed until all the solids
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure to 125 ml
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
gave crystals which
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
WASH
|
Details
|
washed with 37% hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 130 ml 24% hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
by drying under vacuum at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=C(C1C(=O)O)C(=O)O)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |